2-Methyl-1-(p-tolyl)propan-2-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methyl-1-(4-methylphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-4-6-10(7-5-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOGAVGURHPLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276184 | |
| Record name | 2-methyl-1-(4-methylphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67510-95-6 | |
| Record name | 2-methyl-1-(4-methylphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(4-methylphenyl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Monograph: 2-Methyl-1-(4-methylphenyl)propan-2-amine
Common Designation: 4-Methylphentermine (para-Methylphentermine) Chemical Class: Substituted Phenethylamine / Amphetamine Derivative[1]
Executive Summary
This technical guide provides an in-depth pharmacological analysis of 2-Methyl-1-(4-methylphenyl)propan-2-amine , a structural hybrid of the anorectic agent Phentermine and the serotonergic releasing agent 4-Methylamphetamine (4-MA) .[1] While less common in clinical pharmacopoeias than its parent compounds, this molecule represents a critical study in Structure-Activity Relationships (SAR), illustrating how steric hindrance at the
The mechanism of action is characterized by a triple monoamine releasing profile (SNDRA) with a distinct serotonergic shift compared to phentermine, driven by the lipophilic 4-methyl substituent.[1] This guide details the molecular interactions, synaptic dynamics, and experimental protocols required to validate its pharmacological profile.[1]
Chemical Identity & Structural Pharmacology[1]
Structural Analysis
The molecule acts as a rigidified, lipophilic analog of amphetamine.[1] Its pharmacological behavior is dictated by two critical structural features:
-
-Gem-Dimethyl Group: Unlike amphetamine (which has a single
-methyl), this molecule possesses two methyl groups at the -position (C2).[1] This creates significant steric bulk, preventing metabolism by Monoamine Oxidase (MAO) enzymes and reducing potency at the transporter recognition site compared to amphetamine, while prolonging the plasma half-life.[1] -
4-Methyl (para-Tolyl) Substitution: The addition of a methyl group at the para-position of the phenyl ring increases lipophilicity and, critically, enhances affinity for the Serotonin Transporter (SERT).[1] This is a consistent trend in phenethylamines (e.g., Amphetamine
4-MA; Methamphetamine 4-MMA), where para-substitution shifts selectivity from NE/DA towards 5-HT.[1]
SAR Comparison Table
| Feature | Phentermine | 4-Methylamphetamine (4-MA) | 4-Methylphentermine (Topic) |
| Structure | |||
| Primary Targets | NET > DAT >> SERT | SERT > NET > DAT | SERT |
| MAO Stability | High (Steric block) | Moderate | High (Steric block) |
| Toxicity Risk | CV Stimulation | Serotonin Syndrome | Mixed (CV + Serotonergic) |
Mechanism of Action (Core Dynamics)[1]
The primary mechanism of 2-Methyl-1-(4-methylphenyl)propan-2-amine is the reversal of monoamine transporters via TAAR1-dependent and independent pathways.[1]
Transporter Substrate & Reversal
Unlike simple reuptake inhibitors (e.g., cocaine), this molecule acts as a substrate-type releasing agent .[1]
-
Uptake: The molecule enters the presynaptic neuron via the Norepinephrine Transporter (NET), Dopamine Transporter (DAT), or Serotonin Transporter (SERT).[1]
-
VMAT2 Interaction: Once cytosolic, it weakly inhibits the Vesicular Monoamine Transporter 2 (VMAT2) and dissipates the pH gradient of storage vesicles, causing leakage of monoamines (NE, DA, 5-HT) into the cytoplasm.[1]
-
Reverse Transport: The accumulation of cytosolic monoamines, combined with TAAR1 activation (see below), triggers the phosphorylation of transporters (PKC/PKA pathways), causing them to reverse direction and efflux neurotransmitters into the synaptic cleft.[1]
The "Serotonergic Shift"
The defining mechanistic feature of this molecule relative to phentermine is its interaction with SERT .[1] The 4-methyl group facilitates binding to the hydrophobic pocket of the SERT substrate site.[1] This results in significant serotonin efflux, distinguishing it from the purely sympathomimetic profile of phentermine and introducing potential for entactogenic effects and serotonergic toxicity.[1]
TAAR1 Agonism
As a phenethylamine, the molecule is an agonist at the Trace Amine Associated Receptor 1 (TAAR1) , a Gs-coupled GPCR located intracellularly on the presynaptic membrane.[1]
-
Pathway: Agonist binding
Gs activation Adenylyl Cyclase cAMP PKA activation.[1] -
Effect: PKA phosphorylates the transporters (DAT/NET/SERT), reducing their uptake capacity and facilitating efflux (reversal).[1]
5-HT2B Agonism (Toxicity Mechanism)
Structure-activity data from 4-substituted phentermines (e.g., Chlorphentermine) suggests high affinity for the 5-HT2B receptor .[1] Chronic activation of 5-HT2B on cardiac valvular interstitial cells leads to mitogenic signaling (via ERK/MAPK), causing fibroblast proliferation and valvular heart disease.[1]
Mechanistic Visualization
The following diagram illustrates the dual pathway of transporter reversal and TAAR1 signaling.
Caption: Figure 1.[1] Synergistic mechanism of transporter reversal via TAAR1 activation and VMAT2 disruption.[1]
Experimental Validation Protocols
To empirically validate the mechanism of action described above, the following experimental workflows are recommended. These protocols differentiate between simple uptake inhibition and active release.[1]
Synaptosomal Monoamine Release Assay
Purpose: To confirm the molecule acts as a releasing agent rather than a reuptake inhibitor.[1]
Protocol:
-
Preparation: Isolate synaptosomes from rat striatum (for DA) and prefrontal cortex (for NE/5-HT) using sucrose density gradient centrifugation.[1]
-
Pre-loading: Incubate synaptosomes with tritiated neurotransmitters (
, , ) for 15 minutes at 37°C to load the vesicles. -
Wash: Centrifuge and wash to remove extracellular radioligand.[1]
-
Superfusion: Place synaptosomes in a superfusion chamber. Perfuse with Krebs-Henseleit buffer.[1]
-
Challenge: Introduce 2-Methyl-1-(4-methylphenyl)propan-2-amine at varying concentrations (1 nM – 100
M). -
Measurement: Collect perfusate fractions every 2 minutes. Measure radioactivity via liquid scintillation counting.[1]
-
Analysis: Plot fractional release over time. A sharp, dose-dependent peak indicates active release.[1]
-
Control: Compare against Tyramine (known releaser) and Cocaine (pure inhibitor - should show no peak in pre-loaded assay).[1]
-
TAAR1 cAMP Accumulation Assay
Purpose: To verify intracellular GPCR activation.[1]
Protocol:
-
Cell Line: Use HEK293 cells stably transfected with human TAAR1.
-
Sensor: Transfect with a cAMP-sensitive bioluminescent reporter (e.g., GloSensor).[1]
-
Incubation: Treat cells with the test compound for 30 minutes.
-
Readout: Measure luminescence.
-
Data: Calculate
and relative to -phenethylamine (endogenous agonist).
Safety & Toxicology Profile
The structural modifications of this molecule introduce specific toxicological risks that must be monitored during development.[1]
Cardiovascular Toxicity (5-HT2B)[1]
-
Mechanism: Agonism at 5-HT2B receptors on cardiac valves.[1]
-
Risk: Phentermine analogs (e.g., Chlorphentermine) are historically associated with fen-phen-like valvulopathy.[1] The 4-methyl group is a structural alert for this activity.[1]
-
Screening: In vitro binding assay at 5-HT2B is mandatory.[1]
Serotonin Syndrome[1]
-
Mechanism: Excessive synaptic serotonin due to SERT reversal + MAO resistance.[1]
-
Risk: High, especially if co-administered with SSRIs or MAOIs.[1]
-
Symptoms: Hyperthermia, clonus, autonomic instability.[1]
References
-
Rothman, R. B., & Baumann, M. H. (2003).[1] Monoamine transporters and psychostimulant drugs.[1][2] European Journal of Pharmacology, 479(1-3), 23-40.[1] Link
-
Simmler, L. D., et al. (2013).[1] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.[1] Link[1]
-
Fleckenstein, A. E., et al. (2007).[1] New insights into the mechanism of action of amphetamines.[1] Annual Review of Pharmacology and Toxicology, 47, 681-698.[1] Link[1]
-
Setola, V., et al. (2005).[1] 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on heart valve cells and 5-HT2B receptor activation.[1] Molecular Pharmacology, 68(1), 20-33.[1] Link
-
PubChem Compound Summary. (2024). 2-Methyl-1-(4-methylphenyl)propan-2-amine.[1][3][4][5][6] National Library of Medicine.[1] Link[1]
Sources
- 1. Mephentermine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. chem960.com [chem960.com]
- 6. 2-Methyl-1-(4-methylphenyl)propan-2-amine | C11H17N | CID 116487 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative In Vitro Potency Analysis: Phentermine vs. 4-Methylphentermine at Monoamine Transporters
This guide provides an in-depth comparison of the in vitro potency of phentermine and its structural analog, 4-methylphentermine, at key monoamine transporters. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sympathomimetic amines and their interaction with the central nervous system. We will delve into the established pharmacological profile of phentermine, supported by experimental data, and provide a theoretical framework for understanding the potential effects of the 4-methyl substitution on its activity.
Introduction: The Rationale for Comparison
Phentermine, an amphetamine analog, has been a subject of pharmacological interest for decades, primarily for its role as an anorectic agent.[1][2] Its mechanism of action is centered on the modulation of norepinephrine and, to a lesser extent, dopamine levels in the brain.[1][3] The introduction of a methyl group at the para-position of the phenyl ring, creating 4-methylphentermine, presents a compelling case for comparative analysis. Such substitutions on the phenethylamine scaffold are known to significantly alter potency and selectivity at monoamine transporters, namely the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT).[4] Understanding these shifts in in vitro activity is crucial for predicting the potential therapeutic and side-effect profiles of novel analogs.
While extensive in vitro data exists for phentermine, a thorough search of the current scientific literature reveals a lack of direct experimental data for the in vitro potency of 4-methylphentermine at monoamine transporters. Therefore, this guide will present a comprehensive overview of the experimentally determined in vitro potency of phentermine and supplement this with a discussion on the anticipated effects of the 4-methyl substitution based on established structure-activity relationships (SAR) for this class of compounds.
Mechanistic Overview: Interaction with Monoamine Transporters
Phentermine's primary mechanism of action involves its function as a releasing agent and, to a lesser extent, a reuptake inhibitor at monoamine transporters.[3] It exhibits a clear preference for the norepinephrine transporter (NET), with weaker activity at the dopamine transporter (DAT) and negligible interaction with the serotonin transporter (SERT).[1] This profile is consistent with its sympathomimetic effects and its classification as a norepinephrine-dopamine releasing agent (NDRA).[5]
The addition of a methyl group to the para-position of the phenyl ring in phentermine to form 4-methylphentermine is expected to alter its interaction with these transporters. Generally, para-substitutions on amphetamine-like molecules can influence their affinity and efficacy as either substrates (releasers) or inhibitors (blockers) at monoamine transporters.[4]
Methodologies: In Vitro Assessment of Monoamine Transporter Interaction
To quantitatively assess the potency of compounds like phentermine and its analogs at monoamine transporters, two primary in vitro assays are employed: neurotransmitter uptake inhibition assays and radioligand binding assays. These assays provide critical data points, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are fundamental to comparing the potency of different compounds.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the target transporter.
Experimental Workflow: Neurotransmitter Uptake Inhibition Assay
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT) are cultured to confluence in appropriate media.
-
Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Assay Buffer Preparation: A Krebs-HEPES buffer (KHB) is prepared, typically containing 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, and 2 mM MgCl2, at pH 7.3.
-
Compound Preparation: A dilution series of the test compound (e.g., phentermine) is prepared in the assay buffer.
-
Pre-incubation: The cell culture medium is aspirated, and the cells are washed with assay buffer. The cells are then pre-incubated with varying concentrations of the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature.
-
Initiation of Uptake: A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]norepinephrine for NET, [³H]dopamine for DAT, or [³H]serotonin for SERT) is added to each well to initiate the uptake reaction.
-
Incubation: The plates are incubated for a short period (e.g., 1-10 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the transporter.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the transporter of interest (hNET, hDAT, or hSERT).
-
Assay Buffer Preparation: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Compound and Radioligand Preparation: A dilution series of the unlabeled test compound and a fixed concentration of a suitable radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, or [³H]citalopram for SERT) are prepared in the binding buffer.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in a 96-well plate to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The IC50 is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Results: A Comparative Look at In Vitro Potency
Phentermine: An Established In Vitro Profile
Experimental data for phentermine consistently demonstrate its preferential activity at the norepinephrine transporter.
| Transporter | Assay Type | Potency (µM) | Reference |
| NET | Uptake Inhibition | ~0.1 | [1] |
| DAT | Uptake Inhibition | ~1.0 | [1] |
| DAT | Release | EC50 = 0.31 | [3] |
| SERT | Uptake Inhibition | ~15 | [1] |
| MAO-A | Inhibition | Ki = 85-88 | [6] |
| MAO-B | Inhibition | Ki = 375 | [3] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
The data clearly indicates that phentermine is most potent at interacting with the norepinephrine transporter, followed by the dopamine transporter, with significantly weaker effects on the serotonin transporter.[1] Its activity as a monoamine oxidase (MAO) inhibitor is observed at much higher concentrations, suggesting this is not its primary mechanism of action at therapeutic doses.[1][6]
4-Methylphentermine: A Theoretical Potency Profile
In the absence of direct experimental data for 4-methylphentermine, we can draw upon structure-activity relationship (SAR) studies of related substituted amphetamines to predict its likely in vitro profile.
The Influence of a Para-Methyl Group:
-
At the Norepinephrine Transporter (NET): The addition of a small, electron-donating group like a methyl at the para-position of the phenyl ring in amphetamine-like molecules generally maintains or slightly enhances potency at NET. Therefore, it is plausible that 4-methylphentermine would exhibit a similar or slightly increased potency at NET compared to phentermine.
-
At the Dopamine Transporter (DAT): The effect of a para-methyl substitution on DAT activity is more variable. In some series of amphetamine analogs, it can lead to a slight decrease in potency, while in others, it has a negligible effect. It is reasonable to hypothesize that 4-methylphentermine's potency at DAT would be in a similar range to that of phentermine, or potentially slightly reduced.
-
At the Serotonin Transporter (SERT): A key finding in the SAR of phenethylamines is that para-substitution, particularly with larger or more electron-withdrawing groups, can significantly increase affinity and activity at SERT.[4] While a methyl group is relatively small, it is known to increase serotonergic activity in some amphetamine analogs.[7] Therefore, it is conceivable that 4-methylphentermine could have a higher potency at SERT compared to the negligible activity of phentermine. This could potentially shift its pharmacological profile towards a more mixed norepinephrine-serotonin or even a triple monoamine releasing agent, albeit likely still with a preference for NET.
Proposed Signaling Pathway
Sources
- 1. Is phentermine an inhibitor of monoamine oxidase? A critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. PHENTERMINE [drugs.ncats.io]
- 4. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 6. Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Operational Guide: Safe Disposal of 2-Methyl-1-(p-tolyl)propan-2-amine
[1][2]
Executive Summary
2-Methyl-1-(p-tolyl)propan-2-amine (also known as 4-Methylphentermine or p-Methylphentermine) is a structural isomer of the controlled substance 4-Methylamphetamine (4-MA) and an analog of Phentermine.[1][2] Due to its structural pharmacology, it presents dual risks: biological toxicity (CNS stimulation/sympathomimetic effects) and regulatory ambiguity (potential treatment as a controlled substance analog).[1][2]
Immediate Directive: Do not dispose of this substance via municipal sewer, standard trash, or commingled organic solvent waste streams without prior regulatory verification. Incineration via a licensed hazardous waste facility is the mandatory disposal route.[2]
Part 1: Chemical Identity & Regulatory Triage[1][2]
Before physical handling, you must define the regulatory status of your specific inventory. This compound sits in a "grey zone" in many jurisdictions—often unscheduled but treated as a "controlled substance analog" if intended for human consumption, or a "List I" chemical monitorable by the DEA.
Chemical Profile
| Property | Specification | Operational Implication |
| CAS Number | 10390-16-6 (Free base) / Generic | Verify against SDS; isomers have different CAS.[1][2][3] |
| Chemical Class | Aliphatic Phenethylamine | CNS Stimulant; Corrosive (as free base).[1][2] |
| Physical State | Liquid (Free base) / Solid (HCl Salt) | Liquid: High volatility/flash point risks.Solid: Dust inhalation risks.[1][2] |
| Acidity (pKa) | ~10.0 (Basic) | Incompatible with oxidizers and acids.[1][2] |
Regulatory Decision Tree (DOT Visualization)
This logic flow determines your disposal channel.[1][2] You must verify if your specific jurisdiction (e.g., State Pharmacy Board) schedules this specific isomer.[2]
Figure 1: Regulatory triage workflow determining whether to use a Reverse Distributor or Hazardous Waste Incinerator.[1][2]
Part 2: Waste Characterization (RCRA)[1][2]
If the substance is determined to be non-controlled (Route B above), it must be classified under RCRA (Resource Conservation and Recovery Act) guidelines for the waste vendor.[1][2]
-
P-List/U-List Status: Unlike Phentermine (which is P046 as a commercial chemical product), p-Methylphentermine is not explicitly P-listed.[1][2]
-
Characteristic Waste Codes:
-
D001 (Ignitable): Applicable if disposing of the free base liquid (Flash point < 60°C).[1][2]
-
D002 (Corrosive): Applicable if disposing of the free base (pH > 12.5).[1][2]
-
Toxic: While not D-listed for toxicity, it must be manifested as "Toxic Organic Solid/Liquid" due to LD50 values typical of phenethylamines.[1][2]
-
Expert Insight: Even if the salt form (Solid) is not technically D001/D002, best practice is to code the waste profile as "Non-RCRA Regulated Hazardous Waste - Toxic" to ensure incineration rather than landfilling.[1][2]
Part 3: Disposal Protocols
Scenario A: Controlled Substance (Route A)
Applicability: If your EHS officer deems it a Schedule I/II analog.[1][2]
-
Do not move waste to the loading dock. Secure it in the DEA-approved safe.
-
Contact a Reverse Distributor. (e.g., Gaiaca, Rx Reverse Dist).[2]
-
Form 41: If destroying on-site (rare for labs), you must complete DEA Form 41 and have two witnesses.[1][2]
-
Transfer: Transfer custody to the reverse distributor; they provide the proof of destruction.
Scenario B: Chemical Waste (Route B)[1][2]
Applicability: Pure research chemical, non-consumable, non-scheduled.[1][2]
Step 1: Stabilization (The "Self-Validating" Safety Step) Volatile amines (free base) pose inhalation risks for waste handlers.[1][2] Convert to a salt before disposal if possible.[2]
-
Protocol: Dissolve free base in ethanol, add 1.0 eq of HCl in dioxane/ether. Evaporate to yield the hydrochloride salt.[2] This eliminates flammability (D001) and volatility risks.[1][2]
Step 2: Packaging
-
Container: High-density polyethylene (HDPE) or amber glass.[1][2] Avoid metal (amines can corrode).[1][2][4]
-
Labeling:
Step 3: Manifesting
-
Profile: High BTU Incineration.
-
Prohibition: Mark clearly "NO SEWER / NO LANDFILL" .
Part 4: Spill Management & Neutralization
In the event of a spill, you must neutralize the amine functionality to prevent rapid volatilization and skin absorption.
Mechanism:
Spill Cleanup Workflow (DOT Visualization)
Figure 2: Emergency spill response protocol focusing on chemical neutralization.[1][2][5]
Detailed Protocol:
-
Isolate: Evacuate the immediate area. Amines have low odor thresholds but cause olfactory fatigue (you stop smelling them even when present).[1][2]
-
PPE: Wear double nitrile gloves (amines penetrate latex), safety goggles, and a lab coat.[2] If the spill is >100mL, use a half-mask respirator with organic vapor cartridges.[1][2]
-
Neutralize: Gently pour 10% Citric Acid solution or Dilute Acetic Acid over the spill.[2]
-
Why? This converts the lipophilic free base into a hydrophilic salt, reducing vapor pressure and skin permeability.
-
-
Absorb: Use vermiculite or a commercial "Base Neutralizer" pad.[2]
-
Disposal: Treat the debris as hazardous waste (Route B).
References
-
U.S. Environmental Protection Agency (EPA). (2012).[1][2] Clarification of the Scope of the Hazardous Waste Listing of Phentermine (P046). RCRA Online No. 14831.[2] Retrieved from [Link]
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2] Retrieved from [Link]
-
U.S. Drug Enforcement Administration (DEA). (2023).[1][2][6] List of Scheduled Actions - Controlled Substances. Retrieved from [Link][1][2]
-
American Chemical Society (ACS). (2023).[1][2] Hazardous Waste and Disposal Guidelines.[2][7][8] Retrieved from [Link][1][2]
Sources
- 1. Federal Register :: Special Surveillance List of Chemicals, Products, Materials and Equipment Used in the Manufacture of Controlled Substances and Listed Chemicals [federalregister.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. DEA Cranks Out Updated Special Surveillance List and Proposed Regulatory Actions [thefdalawblog.com]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
